molecular formula C18H11Cl B8236361 3-Chlorochrysene

3-Chlorochrysene

Cat. No.: B8236361
M. Wt: 262.7 g/mol
InChI Key: GLWRUZZCCWGEMX-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) within Chemical Research Paradigms

Polycyclic Aromatic Hydrocarbons (PAHs) are a significant class of organic compounds characterized by two or more fused aromatic rings composed solely of carbon and hydrogen atoms. frontiersin.orgnih.gov These compounds are widespread in the environment, primarily originating from the incomplete combustion of organic materials such as coal, oil, gas, wood, and biomass, as well as from industrial processes and natural events like wildfires. oregonstate.edumdpi.com PAHs are typically colorless, white, or pale yellow solids with low solubility in water but high solubility in organic solvents. frontiersin.orgnih.govsolubilityofthings.com Their molecular structures can be linear, angular, or clustered, contributing to their diverse physical and chemical properties. frontiersin.org Due to their inherent properties, including their stable aromatic ring structures, hydrophobicity, and thermostability, PAHs are persistent pollutants in various environmental matrices such as air, water, soil, and sediments. frontiersin.orgnih.govmdpi.com Consequently, the detection, analysis, and remediation of PAHs from environmental samples are crucial areas of chemical research. frontiersin.orgmdpi.com Advanced analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for their identification and measurement. mdpi.com

Significance of Halogenated PAHs in Contemporary Chemical Studies

Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs), where hydrogen atoms on the PAH structure are replaced by halogen atoms like chlorine or bromine, have garnered considerable attention in contemporary chemical studies. researchgate.netmdpi.comcopernicus.org Chlorinated PAHs (Cl-PAHs) are a subclass of HPAHs that are often formed as byproducts of incomplete combustion processes involving chlorinated organic substances or through reactions with chlorine in various environments, including water treatment. researchgate.netdoi.orgbiorxiv.orgresearchgate.netsemanticscholar.org Compared to their parent PAHs, halogenated derivatives can exhibit altered physicochemical properties, persistence, and biological activities. researchgate.netcopernicus.orgdoi.org For instance, chlorinated derivatives are generally considered more toxic than their parent compounds. doi.org Research into HPAHs is vital for understanding their formation mechanisms, environmental fate, and potential impacts. researchgate.netbiorxiv.orgsemanticscholar.org Studies have investigated their occurrence in various environmental media, their photostability, and their interactions with biological systems. researchgate.netcopernicus.orgacs.org The position and number of halogen atoms on the PAH molecule significantly influence their properties and activities. researchgate.netnih.gov

Research Trajectories and Academic Importance of 3-Chlorochrysene Derivatives

Chrysene (B1668918), a PAH composed of four fused benzene (B151609) rings, and its derivatives have been subjects of academic research due to their presence in the environment and their chemical properties. solubilityofthings.commdpi.comnih.gov Substituted chrysenes, including halogenated forms like this compound, are of particular academic importance. Research trajectories involving this compound and its derivatives encompass various areas, including synthesis, characterization, and exploration of their physical and chemical properties. Studies have explored synthetic routes to substituted chrysenes, including photochemical methods and palladium-catalyzed reactions. mdpi.comresearchgate.netrsc.orgcdnsciencepub.com The introduction of substituents, such as chlorine at the 3-position, can influence the compound's reactivity and physical properties, such as solubility and electronic characteristics. rsc.orgresearchgate.netgoogle.com

The academic importance of this compound derivatives is also highlighted by their potential applications and the need to understand their behavior in the environment and in various chemical processes. For example, substituted chrysenes have been investigated for their potential in organic electronics due to their semiconducting properties, with research focusing on how substitution affects charge transport and device performance. solubilityofthings.comresearchgate.netgoogle.comrsc.org The position of substitution on the chrysene ring can impact the electronic structure and thus the material's properties for applications like organic light-emitting diodes (OLEDs). google.com Furthermore, understanding the formation and fate of chlorinated chrysenes in the environment is relevant to environmental chemistry and remediation studies. oregonstate.edu Research on the synthesis and properties of specific isomers like this compound contributes to the broader understanding of substituted PAHs and their role in various scientific disciplines. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorochrysene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWRUZZCCWGEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Chlorochrysene Transformations

Electrophilic Reactivity of Chrysene (B1668918) and its Halogenated Derivatives

The reactivity of chrysene towards electrophiles is a foundational aspect of its chemistry. Like other polycyclic aromatic hydrocarbons (PAHs), chrysene undergoes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.net The positional reactivity of the chrysene nucleus has been quantified through protiodetritiation studies, which measure the rate of acid-catalyzed exchange of tritium (B154650) for hydrogen. These experiments provide a clear hierarchy of reactivity among the non-equivalent carbon positions.

Studies on the protiodetritiation of chrysene in a trifluoroacetic acid–chloroform medium have established the following order of reactivity for the different positions: 6 > 5 > 1 > 4 > 3 > 2. The position C-6 is by far the most reactive, being over 12 times more reactive than position C-1 and approximately 40 times more reactive than position C-3. nih.gov This observed order is largely consistent with predictions from Hückel localization energy calculations, which also identify the C-6 position as the most favorable for electrophilic attack. nih.gov

Partial Rate Factors for Protiodetritiation of Chrysene nih.gov
PositionPartial Rate FactorCalculated σ+ Value
1975-0.342
2186-0.259
3307-0.284
4696-0.325
52,790-0.394
612,200-0.467

Protonation Studies of Halochrysenes and Charge Distribution Analysis in Chrysenium Cations

The protonation of PAHs in superacid media leads to the formation of stable carbocations known as arenium ions or, in this specific case, chrysenium cations. The study of these cations provides insight into the electronic structure and distribution of positive charge within the aromatic system.

While specific Nuclear Magnetic Resonance (NMR) spectroscopic data for protonated 3-Chlorochrysene is not extensively detailed in the available literature, the principles of such analyses are well-established. In such studies, the compound would be dissolved in a superacid, and the ¹H and ¹³C NMR spectra would be recorded. Protonation of an aromatic carbon from a C-H to a C-H₂ group results in a dramatic upfield shift in the ¹³C NMR spectrum, indicating the change from sp² to sp³ hybridization. The remaining sp²-hybridized carbons experience significant downfield shifts, reflecting their bearing of the delocalized positive charge. The magnitude of these shifts across the molecule allows for the mapping of positive charge density. Based on the electrophilic reactivity data, protonation of chrysene itself is expected to occur preferentially at the C-6 position, which would lead to the most stable chrysenium cation. For this compound, the presence of the electron-withdrawing chlorine atom would influence the site of protonation, likely disfavoring protonation at positions electronically connected to C-3.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the energetics of PAH protonation. These models can calculate the proton affinity for each unique carbon position in this compound and determine the relative stability of the resulting chrysenium cation isomers. Such calculations would involve optimizing the geometry of each possible protonated species and calculating its energy. The results would predict the most favorable site of protonation by identifying the cation with the lowest energy. Furthermore, computational charge distribution analysis (e.g., Natural Bond Orbital or Mulliken population analysis) would quantify the partial positive charge at each carbon and hydrogen atom in the chrysenium cation, providing a detailed electronic picture that complements the expected NMR data. Although specific computational studies on this compound protonation are not prominent, the general findings for PAHs suggest that the positive charge would be delocalized primarily across the ortho and para positions relative to the site of protonation.

Nucleophilic Substitution Reactions Involving this compound

The carbon-chlorine bond in this compound allows for nucleophilic substitution reactions, where the chloride ion acts as a leaving group and is replaced by a nucleophile. youtube.comnih.gov These reactions are fundamental for the chemical functionalization of the chrysene skeleton.

A key example of nucleophilic substitution is the conversion of this compound to 3-Cyanochrysene. This transformation is typically achieved by reacting the chlorinated precursor with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). chemguide.co.ukchemistrystudent.com The cyanide ion (:CN⁻) is a potent nucleophile that attacks the carbon atom bonded to the chlorine, displacing the chloride ion. youtube.com

The reaction generally requires forcing conditions due to the high stability of the aromatic ring. Typically, the reaction is carried out by heating this compound under reflux with an alcoholic solution of KCN or NaCN. chemguide.co.ukchemistrystudent.com The use of an ethanolic solvent is crucial, as the presence of water could lead to a competing hydrolysis reaction, producing 3-hydroxychrysene. chemguide.co.uk The successful substitution yields the nitrile derivative, 3-Cyanochrysene, a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic transformations.

Typical Conditions for Nucleophilic Substitution of Aryl Halides
ParameterCondition/ReagentPurpose
NucleophileSodium Cyanide (NaCN) or Potassium Cyanide (KCN)Source of the cyanide ion (:CN⁻) nucleophile. chemistrystudent.com
SolventEthanolDissolves reactants and avoids competing hydrolysis reactions. chemguide.co.uk
TemperatureHeating under refluxProvides the necessary activation energy for the reaction. chemistrystudent.com
Product3-CyanochryseneThe nitrile derivative of chrysene.

Oxidative Pathways and Degradation Reactivity of Halogenated Polycyclic Aromatic Hydrocarbons

Halogenated PAHs, including this compound, are subject to oxidative degradation through various environmental and metabolic pathways. These processes are significant as they can transform the parent compound into other, sometimes more reactive, species.

Oxidation can be initiated by photochemical processes, where the absorption of light energy promotes the PAH to an excited state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and free radicals. researchgate.net These ROS can subsequently attack the aromatic ring, leading to the formation of oxygenated derivatives like quinones, phenols, and epoxides. researchgate.netyoutube.com

Microbial degradation is another important oxidative pathway. Certain microorganisms possess enzymatic systems, such as dioxygenases, that can initiate the breakdown of the aromatic structure. organic-chemistry.org The initial step often involves the hydroxylation of the ring to form dihydrodiols, which can then undergo further oxidation, leading to ring cleavage and eventual mineralization. The presence of a chlorine atom can affect the rate and regioselectivity of microbial attack, often making the compound more recalcitrant to degradation compared to its non-halogenated counterpart.

Metabolic activation in higher organisms, mediated by enzymes like cytochrome P-450, also represents an oxidative pathway. This process can generate reactive intermediates that are central to the toxicological properties of many PAHs. nih.gov The oxidation of this compound through these pathways is expected to produce a complex mixture of hydroxylated, quinone, and ring-opened products.

Environmental Fate and Degradation Mechanisms of 3 Chlorochrysene

Photolytic Degradation Pathways of Substituted Chrysenes in Environmental Compartments

Photodegradation, or the breakdown of compounds by light, is a primary abiotic degradation route for PAHs and their derivatives in surface waters and on atmospheric particles. pjoes.comnih.gov This process can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs photons from sunlight, leading to an excited state that can result in bond cleavage and structural transformation. researchgate.net The rate of direct photolysis is dependent on the compound's ability to absorb light within the solar spectrum (>290 nm). Studies on the parent compound, chrysene (B1668918), and its other derivatives show that they are susceptible to photodegradation. For example, research on methyl- and nitro-substituted chrysenes under UV irradiation demonstrated that the position of the substituent group influences the compound's stability and degradation kinetics. researchgate.net While 1-, 2-, and 3-methylchrysenes showed only slight decomposition, 6-nitrochrysene (B1204248) degraded more rapidly, following first-order reaction kinetics. researchgate.net It is expected that 3-chlorochrysene also undergoes direct photolysis, with its degradation rate influenced by the presence of the chlorine atom on the chrysene structure. Experiments using simulated solar light are essential to quantify the kinetics and half-life of this compound under environmentally relevant conditions. nih.govfigshare.com

Table 1: Photodegradation Kinetics of Substituted Chrysenes (Illustrative Data)

CompoundReaction OrderHalf-life (W · h/m²)
ChrysenePseudo Zero-order674.7
6-NitrochryseneFirst-order49.9
5-Methylchrysene (B135471)Zero-order809.8
This table, based on data for other substituted chrysenes, illustrates how different substituent groups can affect photodegradation kinetics. researchgate.net Specific kinetic data for this compound requires further experimental investigation.

Indirect photolysis involves the degradation of a compound by highly reactive transient species, such as hydroxyl radicals (•OH), that are generated in the environment by sunlight. pjoes.comrsc.org In water, dissolved organic matter (DOM) and nitrates can absorb sunlight and produce these radicals. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize these principles to degrade persistent organic pollutants. razi.ac.ir Processes like UV/Ozone (UV/O3) and UV/Hydrogen Peroxide (UV/H2O2) are particularly effective for halogenated compounds. epa.govrsc.org

UV/H2O2: In this process, UV light cleaves hydrogen peroxide (H2O2) to produce two hydroxyl radicals (H2O2 + hv → 2•OH). epa.gov These radicals are powerful, non-selective oxidants that can rapidly degrade complex organic molecules. razi.ac.ir

UV/O3: The combination of UV and ozone is also highly effective. UV photolysis of ozone in water generates hydrogen peroxide, which can then react further with UV or ozone to form hydroxyl radicals. epa.govspartanwatertreatment.com The high molar absorption coefficient of ozone at 254 nm makes this process efficient. spartanwatertreatment.com

These AOPs are capable of achieving complete mineralization of organic compounds to carbon dioxide and water. researchgate.net Given their effectiveness against other halogenated aromatic compounds, UV/O3 and UV/H2O2 are considered viable pathways for the degradation of this compound. razi.ac.irrsc.org

The efficiency of photodegradation is not constant and is influenced by various environmental factors. pjoes.com

Humidity: For compounds adsorbed on soil or atmospheric particles, soil moisture content can significantly impact degradation rates. pjoes.com Higher humidity can facilitate the mobility of the compound and reactive species, potentially increasing the rate of photolysis.

pH: The pH of an aqueous environment can substantially affect photodegradation rates, as it can alter the chemical form (speciation) of the target compound and influence the production of reactive oxygen species. nih.gov

Presence of Other Substances: Dissolved organic matter (like humic acids), nitrates, and certain metal ions (like iron(III)) can act as photosensitizers, absorbing light and producing hydroxyl radicals that accelerate indirect photodegradation. researchgate.netnih.gov Conversely, high concentrations of these substances can also have an inhibitory effect by absorbing light that would otherwise be available for direct photolysis (an "inner filter" effect). nih.gov Other ions, such as chloride and bicarbonate, may act as radical scavengers, slowing the degradation process. rsc.orgmdpi.com

Microbial Degradation and Biotransformation of Halogenated Aromatic Compounds

Biodegradation is a key process that determines the ultimate environmental fate of many persistent organic pollutants. nih.gov It involves the breakdown of complex molecules by microorganisms, such as bacteria and fungi, into simpler substances. epa.gov

The microbial degradation of chlorinated aromatic compounds can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov The degree of chlorination often dictates the most favorable pathway. eurochlor.org

Aerobic Degradation: Lower chlorinated compounds are generally susceptible to aerobic biodegradation. eurochlor.org Aerobic bacteria utilize oxygenase enzymes to initiate the breakdown of the aromatic ring structure. nih.govnih.gov Studies on the parent compound, chrysene, show that it can be used as a sole source of carbon and energy by bacterial consortia containing species such as Rhodococcus sp., Bacillus sp., and Burkholderia sp. nih.gov Complete degradation of 5 mg/L of chrysene was observed within 7 days under optimal aerobic conditions (pH 7.0, 37°C). nih.gov It is plausible that similar microbial consortia could also degrade this compound, although likely at a slower rate due to the presence of the chlorine atom.

Anaerobic Degradation: Higher chlorinated compounds are often more susceptible to anaerobic biotransformation. eurochlor.org A key mechanism in anaerobic environments is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process can be a form of "halorespiration," where certain bacteria use the chlorinated compound as an electron acceptor to gain energy. eurochlor.org While studies show that some PAHs can be degraded under anaerobic denitrifying conditions, the rates are typically slower than under aerobic conditions. dss.go.th Complete biodegradation of a highly chlorinated compound like this compound may require a sequence of anaerobic (for dechlorination) followed by aerobic (for ring cleavage) conditions. eurochlor.org

Table 2: Summary of Chrysene Biodegradation Studies (as a proxy for this compound)

Microorganism(s)ConditionKey FindingReference
Bacterial Consortium (Rhodococcus sp., Bacillus sp., Burkholderia sp.)AerobicComplete degradation of 5 mg/L chrysene in 7 days. Max degradation rate of 1.5 mg/L/day. nih.gov
Bacillus sp. and Pseudomonas sp.AerobicDegradation of 15-17% of chrysene confirmed by gas chromatography. researchgate.net
Pseudomonad strainsAnaerobic (Denitrifying)Anaerobic degradation rates can approach aerobic rates for some PAHs when cell densities are similar. dss.go.th

The microbial degradation of chlorinated aromatic compounds proceeds through a series of enzymatic steps, generating various intermediate metabolites before eventual mineralization. nih.gov

Aerobic Pathways: Under aerobic conditions, the initial attack on the aromatic structure is typically catalyzed by dioxygenase enzymes. nih.govunesp.br These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. unesp.br This intermediate is then rearomatized by a dehydrogenase to form a chlorocatechol. nih.govnih.gov Subsequent enzymes cleave the aromatic ring of the chlorocatechol, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. researchgate.net For the parent compound chrysene, studies suggest degradation can proceed through a phthalic acid pathway. nih.gov A similar pathway, initiated by dioxygenase attack, is a plausible route for this compound.

Anaerobic Pathways: The key initial step under anaerobic conditions is often reductive dehalogenation, which removes the chlorine substituent. eurochlor.orgnih.gov This step is critical as it reduces the toxicity and recalcitrance of the molecule, making the resulting chrysene molecule more amenable to subsequent degradation, potentially through pathways similar to those observed for the parent compound. researchgate.net

The complete elucidation of the metabolic pathway for this compound would require isolation of the intermediate products and characterization of the specific enzymes involved in each transformation step.

Adsorption and Desorption Processes of this compound in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. Due to the lack of direct experimental data for this compound, its partitioning behavior is largely inferred from its parent compound, chrysene, and the general properties of Cl-PAHs.

Adsorption Mechanisms and Affinity for Environmental Matrices

Chlorinated PAHs are known to be hydrophobic compounds, a characteristic that drives their partitioning from the aqueous phase to solid matrices such as soil and sediment. The primary mechanism for this partitioning is the strong affinity of these nonpolar molecules for the organic carbon fraction within these matrices. The addition of a chlorine atom to the chrysene structure is expected to increase its hydrophobicity and, consequently, its tendency to adsorb to soil and sediment.

The extent of adsorption is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While no experimental Koc value for this compound is available, the log Koc for chrysene has been reported to be in the range of 5.86 to 6.44. Given that chlorination generally increases the hydrophobicity of aromatic compounds, it is anticipated that the log Koc for this compound would be slightly higher than that of chrysene.

Factors influencing the adsorption of this compound include:

Soil and Sediment Organic Matter Content: Higher organic carbon content in soil and sediment leads to greater adsorption of hydrophobic compounds like this compound.

Particle Size Distribution: Smaller particles, with their larger surface area-to-volume ratio, can provide more sites for adsorption.

Presence of Black Carbon: Soot and other forms of black carbon in soils and sediments can exhibit very strong sorption capacities for PAHs and their chlorinated derivatives.

Desorption and the Concept of Sequestration

Desorption is the process by which an adsorbed chemical is released from a solid matrix back into the surrounding aqueous or gaseous phase. For aged contaminants like this compound that have had prolonged contact with soil or sediment, desorption can be a very slow process. This is often attributed to the sequestration of the compound within the complex organic matter matrix or micropores of the solid particles. This slow desorption can significantly reduce the bioavailability and mobility of this compound, making it less accessible for microbial degradation or uptake by organisms.

Research on the parent compound, chrysene, has shown that its desorption from sediment can be slow and incomplete, indicating a strong binding that is not easily reversible. It is reasonable to assume that this compound would exhibit similar or even stronger sequestration tendencies due to its increased hydrophobicity.

Interactive Data Table: Adsorption Coefficients

CompoundLog Koc (L/kg)Data Type
Chrysene5.86 - 6.44Experimental
This compound> 6.44 (Estimated)Estimated

Volatilization and Inter-Compartmental Transport Phenomena in Environmental Systems

Volatilization from soil and water surfaces represents a significant pathway for the atmospheric transport of many organic pollutants. The tendency of a chemical to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

Volatilization Potential of this compound

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between the air and water phases at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water. For chrysene, the Henry's Law constant is relatively low, suggesting limited volatilization from moist soil and water surfaces.

The chlorination of a PAH generally leads to a decrease in its vapor pressure. Consequently, it is expected that this compound will have a lower vapor pressure and a lower Henry's Law constant than chrysene, further limiting its potential for volatilization. Therefore, this compound is likely to be largely non-volatile from moist environmental surfaces.

Inter-Compartmental Transport

The movement of this compound between different environmental compartments (air, water, soil, sediment, and biota) is a key aspect of its environmental fate. Due to its low volatility and strong sorption to particulate matter, the primary mode of transport for this compound is expected to be through the movement of contaminated soil and sediment particles.

Key transport pathways include:

Atmospheric Deposition: While direct volatilization is limited, this compound formed in combustion processes can be associated with airborne particulate matter and transported over long distances before being deposited onto soil and water surfaces.

Surface Runoff and Erosion: Contaminated soil particles can be transported into aquatic systems via surface runoff and erosion, leading to the contamination of rivers, lakes, and coastal areas.

Sediment Resuspension and Transport: Once in an aquatic environment, this compound will predominantly reside in the sediment. Resuspension of these sediments by currents or other disturbances can lead to its further transport and redistribution within the aquatic system.

The strong partitioning of this compound to solid phases means that its movement is intrinsically linked to the physical transport of these environmental matrices.

Interactive Data Table: Physicochemical Properties Related to Volatilization

CompoundHenry's Law Constant (atm·m³/mol)Vapor Pressure (mm Hg at 25°C)Data Type
Chrysene4.7 x 10⁻⁷6.2 x 10⁻⁹Experimental
This compound< 4.7 x 10⁻⁷ (Estimated)< 6.2 x 10⁻⁹ (Estimated)Estimated

Advanced Analytical Methodologies for the Detection and Quantification of 3 Chlorochrysene

Chromatographic Techniques for the Separation and Trace Analysis of 3-Chlorochrysene

Chromatography plays a crucial role in separating this compound from other compounds present in a sample matrix before detection. This separation is essential to avoid interference and ensure accurate analysis, especially at trace levels.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a widely used technique for the targeted analysis of volatile and semi-volatile organic compounds, including PAHs and their chlorinated derivatives like this compound. In GC-MS, the sample is first separated into its individual components as they pass through a capillary column in the gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govphcogj.comjfda-online.com

Targeted analysis using GC-MS involves searching for specific ions characteristic of the analyte of interest, in this case, this compound. This requires prior knowledge of the compound's mass spectrum. The technique offers high sensitivity and selectivity for known compounds, making it suitable for quantifying this compound when its presence is anticipated. nih.gov The method's effectiveness relies on optimizing GC parameters such as column type, temperature program, and carrier gas flow rate, as well as MS parameters like ionization mode and selected ions for detection (Selected Ion Monitoring - SIM). researchgate.net

Gas Chromatography with Micro-Electron Capture Detection (GC-μECD) for Halogenated Analytes

Gas Chromatography with Micro-Electron Capture Detection (GC-μECD) is a sensitive technique specifically well-suited for the detection of halogenated compounds due to the high electron affinity of halogen atoms. mdpi.comd-nb.info While GC-MS provides structural information through the mass spectrum, GC-μECD offers high sensitivity for compounds containing electronegative elements like chlorine, making it a valuable tool for the trace analysis of this compound. epa.gov

In GC-μECD, after chromatographic separation, the analytes pass through an electron capture detector. This detector utilizes a radioactive source (commonly⁶³Ni) to emit electrons, which are captured by electronegative compounds. The resulting decrease in electron flow is measured as a signal, which is proportional to the concentration of the halogenated analyte. epa.gov Although GC-μECD is highly sensitive for chlorinated compounds, it provides less structural information compared to MS, and confirmation of identity often requires a complementary technique like GC-MS. mdpi.com

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Complex Samples

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile, making it complementary to GC-based methods. mdpi.comnih.gov LC-HRMS is particularly useful for analyzing complex environmental samples where extensive sample preparation might be required for GC analysis. lcms.czresearchgate.net

In LC-HRMS, the sample is separated by liquid chromatography based on the interaction of the analytes with the stationary and mobile phases. The eluent from the LC column is then introduced into a high-resolution mass spectrometer, which provides accurate mass measurements of the ions. mdpi.comfda.gov High resolution allows for the differentiation of compounds with very similar nominal masses, reducing the likelihood of false positives and improving the accuracy of quantification in complex matrices. lcms.czspectroscopyonline.com LC-HRMS can be operated in various modes, including full scan, targeted, and non-targeted approaches, offering versatility for both identifying known compounds and screening for unexpected ones. mdpi.comlcms.cz

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is a core component of the analytical methodologies for this compound, providing both the means for sensitive detection and crucial information for structural confirmation.

Application of Targeted Analysis and Suspect Screening for Environmental Monitoring

Targeted analysis in mass spectrometry involves the selective monitoring of ions characteristic of specific compounds of interest. nih.gov For this compound, this would involve setting the mass spectrometer to detect and quantify ions known to be produced by its ionization. This approach is highly sensitive and quantitative when the target analyte is known and standards are available. lcms.cz

Suspect screening, on the other hand, involves searching for a predefined list of potential contaminants based on their predicted mass spectral data. lcms.cznih.govau.dk This approach is broader than targeted analysis and can help identify the presence of this compound and other related chlorinated PAHs or emerging contaminants that are on a suspect list but may not be routinely monitored. nih.govnih.gov Both targeted analysis and suspect screening are valuable strategies in environmental monitoring programs to assess the presence and levels of known and anticipated pollutants. au.dkresearchgate.net

Non-Targeted Analysis Strategies for Comprehensive Profiling

Non-targeted analysis (NTA) is a comprehensive approach that aims to detect and identify as many compounds as possible in a sample without prior knowledge of their identity. mdpi.comchemours.comepa.gov In the context of this compound analysis, NTA strategies using high-resolution mass spectrometry can be employed to complement targeted methods. unc.edu

NTA involves acquiring full scan mass spectral data of the sample and then using sophisticated data processing software to detect and characterize all measurable features (peaks). mdpi.comepa.gov These features can then be searched against spectral databases or subjected to structural elucidation techniques to identify unknown compounds, including potentially new or unexpected chlorinated PAHs or transformation products of this compound. chemours.comepa.gov While NTA can identify a wide range of compounds, the identification of unknown substances requires significant effort in data interpretation and can be challenging. nih.gov However, it provides a more holistic view of the sample composition and can serve as an early warning system for the presence of emerging contaminants. au.dknih.gov

Isotopic Signature Analysis for Halogenated Compounds

Isotopic signature analysis, also known as isotope analysis or isotopic fingerprinting, involves measuring the ratios of stable isotopes of particular elements within a material. wikipedia.org For halogenated compounds like this compound, the isotopic ratios of carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) can provide valuable information regarding their origin and transformation pathways. wikipedia.orgiucn-pbsg.org Variations in these ratios can arise from kinetic and equilibrium isotope fractionation processes during synthesis, degradation, or environmental transport. wikipedia.orgiucn-pbsg.org

The application of isotopic signature analysis to this compound would involve determining its δ¹³C and potentially δ³⁷Cl values. These values could then be compared to those of potential sources (e.g., different combustion processes, industrial emissions) to help identify the origin of the detected this compound. wikipedia.orgacs.org Furthermore, changes in isotopic ratios along a degradation pathway could provide insights into the transformation processes affecting this compound in the environment.

Table 1: Common Stable Isotopes Used in Environmental Analysis

ElementPrimary IsotopeMinor IsotopeApproximate Natural Abundance (Minor Isotope)
Carbon¹²C¹³C1.1%
Chlorine³⁵Cl³⁷Cl24.2%
Hydrogen¹H²H (D)0.0156%
Nitrogen¹⁴N¹⁵N0.366%
Oxygen¹⁶O¹⁸O0.205%

Note: While hydrogen, nitrogen, and oxygen isotopes are also relevant in environmental studies, carbon and chlorine isotopes are particularly pertinent for characterizing chlorinated organic compounds like this compound.

Advanced Spectroscopic Characterization Techniques (excluding basic identification data)

Spectroscopic techniques provide detailed information about the molecular structure, electronic transitions, and functional groups of a compound. For this compound, advanced spectroscopic methods are crucial for confirming its structure and studying its behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. oup.comnih.govaip.org This technique is valuable for studying the electronic transitions within a molecule, particularly π-π* transitions in aromatic systems like PAHs. oup.comnih.govaip.orgrsc.org The absorption spectrum of a PAH is characteristic of its specific conjugated system and structure. oup.comrsc.org Halogen substitution on a PAH can influence its electronic structure and thus alter its UV-Vis absorption spectrum, potentially causing shifts in absorption maxima and changes in intensity. rsc.orgresearchgate.net

UV-Vis spectroscopy is also essential for photochemical studies of PAHs and HPAHs. nih.govcopernicus.org Absorption of UV or visible light can excite the molecule to higher energy states, initiating photochemical reactions such as photodegradation or photooxidation. nih.gov By monitoring changes in the UV-Vis spectrum over time under irradiation, the kinetics and mechanisms of photochemical transformations can be investigated. nih.gov While a specific UV-Vis spectrum for this compound was not found in the immediate search results, studies on other halogenated PAHs indicate that chlorination can influence their photostability and photochemical reaction pathways. copernicus.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the UV-Vis spectra and electronic transitions of PAHs and their halogenated derivatives. oup.comnih.govaip.orgrsc.orgresearchgate.net

Table 2: General UV-Vis Absorption Characteristics of PAHs

FeatureDescriptionTypical Wavelength Range (nm)
Absorption BandsResult from π-π* electronic transitions200 - 400+
Fine StructureVibrational modes coupled with electronic transitionsCan appear as sharp peaks
Red ShiftOften observed with increasing conjugation sizeLonger wavelengths
Substituent EffectsCan cause shifts in peak positions and intensityVariable

Note: The specific absorption bands and their intensities are highly dependent on the individual PAH structure and any substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation and Positional Assignment

NMR spectroscopy is a powerful technique for determining the detailed structure and connectivity of organic molecules. acs.orgepa.govoup.com ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment, number, and coupling interactions with neighboring protons. ¹³C NMR provides information about the carbon skeleton. For this compound, NMR spectroscopy is invaluable for confirming the chrysene (B1668918) ring system and, critically, the position of the chlorine atom.

The chemical shifts of protons and carbons in a PAH are influenced by the aromatic ring currents and the presence of electronegative substituents like chlorine. researchgate.net The characteristic splitting patterns (multiplicity) in the ¹H NMR spectrum, arising from spin-spin coupling between adjacent protons, allow for the determination of the connectivity of the hydrogen atoms. ucla.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in assigning signals and confirming the structure.

While specific NMR data (chemical shifts, coupling constants) for this compound were not found, studies on other chlorinated aromatic compounds and PAHs demonstrate the utility of NMR for structural elucidation. researchgate.netchemicalbook.comchemicalbook.comspectrabase.com The presence of the chlorine atom at the 3-position of chrysene would specifically influence the chemical shifts and coupling patterns of the protons and carbons in its vicinity, allowing for unambiguous positional assignment. Chlorine itself has NMR active nuclei (³⁵Cl and ³⁷Cl), although their signals are typically broad due to their quadrupolar nature, making them less commonly used for detailed structural elucidation of complex organic molecules compared to ¹H and ¹³C NMR. huji.ac.il

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

IR spectroscopy measures the vibrational modes of a molecule by monitoring the absorption of infrared radiation. acs.orgepa.gov This technique is useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. spectroscopyonline.comlibretexts.org For this compound, IR spectroscopy can confirm the presence of aromatic C-H bonds and provide information about the skeletal vibrations of the chrysene system.

Aromatic compounds typically exhibit characteristic C-H stretching vibrations in the region above 3000 cm⁻¹ and C=C stretching vibrations in the region between 1400 and 1650 cm⁻¹. spectroscopyonline.comlibretexts.org Out-of-plane bending vibrations of aromatic C-H bonds in the fingerprint region (below 1500 cm⁻¹) are also highly characteristic of the substitution pattern of the aromatic ring system. spectroscopyonline.comlibretexts.org The presence of the chlorine atom on the chrysene ring would also contribute to the IR spectrum, with characteristic C-Cl stretching vibrations typically appearing in the region of 600-800 cm⁻¹. nist.govspectrabase.comchemicalbook.com

While a specific IR spectrum for this compound was not located in the search results, studies on other PAHs and halogenated hydrocarbons illustrate the application of IR spectroscopy for their characterization. researchgate.netoup.comspectrabase.comchemicalbook.comarxiv.orgnih.govaanda.orgorientjchem.org Analysis of the IR spectrum of this compound would involve identifying the bands corresponding to the aromatic framework and the C-Cl stretch to support its identification and structural confirmation.

Table 3: Characteristic IR Absorption Bands for Aromatic Compounds and C-Cl Bonds

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1400 - 1650Medium to Strong
Aromatic C-H Bending (oop)675 - 900Strong
Aliphatic C-H Stretch2850 - 3000Strong
C-Cl Stretch600 - 800Strong

Note: The exact positions and intensities of these bands can vary depending on the specific molecule and its environment.

Theoretical and Computational Chemistry of 3 Chlorochrysene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental for understanding the electronic structure of molecules. By solving the electronic Schrödinger equation, these methods can determine molecular geometries, energy levels, charge distributions, and other properties that govern chemical behavior and reactivity. mdpi.comtennessee.edunrel.govlancaster.ac.uknih.govmdpi.com

Density Functional Theory (DFT) Applications to Halogenated Chrysene (B1668918) Systems

For instance, DFT calculations have been employed to study the physico-chemical properties of chrysene homologues with structural modifications, including halogenation. usask.ca These studies can determine parameters such as HOMO and LUMO energies and molecular dipole moments, which are crucial for understanding reactivity and interactions. usask.ca

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key concept derived from quantum chemical calculations used to understand and predict chemical reactivity. wikipedia.orglibretexts.orgresearchgate.netwuxibiology.com The energy and spatial distribution of the HOMO and LUMO provide valuable information about a molecule's propensity to donate or accept electrons, respectively. wikipedia.orglibretexts.orgresearchgate.net

For 3-Chlorochrysene, the energies and shapes of the HOMO and LUMO can indicate potential sites for electrophilic or nucleophilic attack. A smaller energy gap between the HOMO and LUMO generally suggests higher chemical reactivity. researchgate.netresearchgate.netresearchgate.net Studies on related halogenated aromatic systems have shown how the position and nature of halogen substituents can significantly influence the characteristics of the frontier orbitals, thereby altering the molecule's reactivity. wuxibiology.com DFT calculations are commonly used to determine HOMO and LUMO energies and visualize their spatial distributions. usask.caresearchgate.netrsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by calculating the forces between atoms and integrating their equations of motion. mdpi.comnih.govmdpi.comiaanalysis.comgalaxyproject.orgnih.govuu.se While specific MD studies on this compound were not found in the search results, this method is broadly applicable to studying the conformational behavior and interactions of organic molecules in various environments, such as in solution or adsorbed on surfaces. iaanalysis.comnih.govmdpi.com

MD simulations can provide insights into the flexibility of the this compound molecule, how it interacts with solvent molecules or other chemical species, and its preferred conformations. Analysis of MD trajectories can involve calculating properties like root-mean-square deviation (RMSD) to assess structural stability and conformational changes, and analyzing interactions like hydrogen bonding or pi-pi stacking if relevant in a specific system. nih.govmdpi.comiaanalysis.comgalaxyproject.org For example, MD simulations have been used to study the self-assembly of halogenated chrysene isomers on surfaces, providing insights into the formation of molecular structures. mdpi.com

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the step-by-step processes, or mechanisms, of chemical reactions. rsc.orgnih.govcecam.orgorientjchem.orgrsc.org By using methods like DFT, researchers can identify transition states, calculate activation energies, and map out reaction pathways. orientjchem.orgrsc.org This allows for a detailed understanding of how reactions involving this compound might proceed, including substitution reactions of the chlorine atom or reactions involving the aromatic system.

Computational studies have been used to investigate reaction mechanisms in various organic transformations, including aromatic halogenation and reactions of polycyclic aromatic hydrocarbons. nih.govchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, computational methods can predict the feasibility and kinetics of different reaction pathways, providing valuable information for synthetic design and understanding reactivity. orientjchem.orgrsc.org

Predictive Modeling for Environmental Fate Parameters (e.g., Degradation Rates, Adsorption Coefficients)

Predictive modeling is used to estimate the environmental fate of chemicals, including their degradation rates and adsorption behavior in different environmental compartments like soil and water. battelle.orgfera.co.ukyorksj.ac.ukepa.govmdpi.com While experimental data are crucial for these models, computational approaches can contribute to predicting parameters relevant to environmental fate. battelle.orgfera.co.ukyorksj.ac.uk

For this compound, computational methods can potentially be used to estimate properties that influence its environmental behavior, such as its octanol-water partition coefficient (logP), which is related to its potential to accumulate in fatty tissues, and its adsorption coefficient to soil or sediments. fera.co.ukcdutcm.edu.cn Furthermore, computational chemistry can help in understanding potential degradation pathways, although predicting degradation rates solely from computational methods can be challenging and often requires experimental validation. fera.co.ukyorksj.ac.uk Environmental fate models integrate various parameters to simulate the distribution and persistence of chemicals in the environment. mdpi.com

Mechanistic Investigations of Biological Interactions Non Clinical

Interactions of Halogenated Chrysenes with Cellular Macromolecules (e.g., DNA, Proteins)

Polycyclic aromatic hydrocarbons (PAHs), including derivatives of chrysene (B1668918), are recognized for their capacity to interact with vital cellular macromolecules such as DNA and proteins. The biological activities associated with PAHs, including their potential carcinogenicity, are understood to be linked to these interactions ontosight.aiontosight.ai. A significant mechanism of interaction with DNA involves intercalation, a process where the planar structure of PAHs inserts itself between the base pairs of the DNA double helix ontosight.aispectroscopyonline.com. This intercalation is facilitated by various forces, including π–π interactions, hydrophobic forces, van der Waals interactions, and charge transfer forces, resulting in the formation of stable complexes between DNA and PAHs spectroscopyonline.com. Such interactions have the potential to impede essential cellular processes like DNA replication and transcription spectroscopyonline.com.

Research specifically on chrysene has demonstrated its interaction with free DNA in vitro primarily through an intercalating mode. Evidence for this mechanism has been provided by techniques such as UV-visible spectroscopy, DNA thermal denaturation measurements, circular dichroism (CD) spectroscopy, and fluorescence microscopy spectroscopyonline.com. Fluorescence spectroscopy studies have further indicated a static quenching effect of DNA on chrysene fluorescence, which supports the formation of a stable complex between the two molecules spectroscopyonline.com.

Halogenated PAHs, a category that includes chlorinated chrysenes, are also known to form covalent bonds with DNA, a process that typically occurs after they undergo metabolic activation tandfonline.comwikipedia.org. The formation of DNA adducts is considered a critical mechanism through which certain PAHs and their derivatives exert genotoxic effects wikipedia.orgindustrialchemicals.gov.au. While direct experimental data specifically detailing the interaction of 3-Chlorochrysene with DNA or proteins is not extensively available in the provided sources, the established behaviors of structurally related halogenated chrysenes and other PAHs suggest that similar interaction mechanisms, such as intercalation and covalent binding following metabolic transformation, are likely to be relevant for this compound. Furthermore, the capacity of PAHs to bind to blood proteins like albumin facilitates their distribution throughout the body nih.gov.

Enzymatic Biotransformation Studies and Metabolic Pathways (e.g., Cytochrome P450-Mediated Reactions, AHH Induction)

The biological potency of PAHs is frequently contingent upon their metabolic activation by enzymatic systems tandfonline.com. Enzymes belonging to the Cytochrome P450 (CYP) superfamily are central to the biotransformation of various xenobiotics, including PAHs wikipedia.orgmdpi.com. These enzymes, particularly isoforms within the CYP1, CYP2, and CYP3 families, are predominantly located in the liver and intestines and function to convert xenobiotics into more hydrophilic forms that are more readily eliminated from the body wikipedia.orgmdpi.comnih.gov. CYP3A4, for example, is a prominent isoform responsible for the metabolism of a substantial number of pharmaceutical drugs and xenobiotic compounds mdpi.comwikipedia.orgmedsafe.govt.nz.

A well-characterized metabolic pathway for many PAHs involves their conversion into dihydrodiols, which are subsequently metabolized into highly reactive diol epoxides industrialchemicals.gov.auresearchgate.net. These diol epoxides are electrophilic species capable of forming covalent adducts with DNA industrialchemicals.gov.auresearchgate.net. Chrysene, for instance, undergoes metabolic processing in its bay-region, leading to the formation of reactive diol epoxide metabolites that can bind to DNA and create DNA adducts industrialchemicals.gov.au.

Aryl hydrocarbon hydroxylase (AHH) activity, often catalyzed by CYP1A1, serves as an indicator of exposure to and activation by ligands of the aryl hydrocarbon receptor (AhR), including certain PAHs and halogenated aromatic hydrocarbons nih.govresearchgate.netwikipedia.org. The induction of AHH activity signifies that the compound is undergoing metabolic transformation via this specific pathway. Research has demonstrated that extracts containing halogenated PAHs, such as 6-chlorochrysene (B3059224), are capable of inducing AHH activity in rat hepatoma cells in a dose-dependent manner nih.gov. This induction has been shown to correlate with the apparent affinity of these compounds for the TCDD (Ah) receptor nih.gov.

While specific enzymatic biotransformation studies focusing solely on this compound were not extensively detailed in the provided information, the known metabolic fate of related chrysenes and halogenated PAHs suggests that this compound is likely to undergo biotransformation primarily mediated by cytochrome P450 enzymes. This metabolic process could potentially result in the formation of reactive metabolites, such as diol epoxides. Furthermore, the induction of AHH activity is a probable response to exposure to this compound, considering the documented activity of other chlorinated chrysene derivatives nih.govwikipedia.org.

Research into the Genotoxicity Mechanisms of Halogenated Polycyclic Aromatic Hydrocarbons

The genotoxicity of halogenated PAHs is a significant area of scientific investigation. Genotoxic substances are agents that can inflict damage upon DNA, potentially leading to the induction of mutations and, consequently, initiating the process of carcinogenesis wikipedia.org. The genotoxic effects of PAHs are frequently mediated by their reactive metabolites, particularly diol epoxides, which are known to form covalent adducts with DNA molecules wikipedia.orgindustrialchemicals.gov.auresearchgate.net. These DNA adducts have the potential to interfere with fundamental cellular processes, including DNA replication and repair mechanisms, thereby increasing the likelihood of mutations spectroscopyonline.comwikipedia.org.

The presence and position of halogen substituents on the PAH molecular structure can influence their metabolic activation pathways and, consequently, their genotoxic potential tandfonline.com. The specific location of a halogen atom on the PAH framework can determine whether the resulting halogenated compound exhibits higher or lower tumorigenic activity compared to its non-halogenated parent compound tandfonline.com. For instance, studies on fluorinated derivatives of 5-methylchrysene (B135471) have shown that the tumorigenicity varied depending on the precise position of the fluorine atom on the molecule tandfonline.com.

Research indicates that halogenated PAHs are capable of inducing biological responses similar to those elicited by dioxins, primarily through the activation of the aryl hydrocarbon receptor (AhR) wikipedia.orgsnu.ac.krnih.gov. Activation of the AhR can lead to alterations in the transcription of various genes, including those involved in the metabolism of xenobiotics, which can contribute to the formation of genotoxic metabolites wikipedia.orgwikipedia.orgnih.gov. Although direct experimental data on the genotoxicity of this compound was not specifically found in the provided information, the established mechanisms for other halogenated PAHs suggest that its genotoxicity would likely involve metabolic activation to reactive species that interact with DNA. This process may be mediated or influenced by the activation of the AhR.

Receptor Binding Studies with Specific Biomolecular Targets (e.g., Aryl Hydrocarbon Receptor, TCDD Receptor)

The aryl hydrocarbon receptor (AhR), also commonly referred to as the TCDD receptor, is a ligand-activated transcription factor that plays a central role in mediating many of the biological and toxic effects associated with planar aromatic hydrocarbons, including both halogenated aromatic hydrocarbons and PAHs nih.govpnas.orgwikipathways.orggenecards.org. In the absence of a bound ligand, the AhR is typically located in the cytoplasm, where it is associated with chaperone proteins wikipathways.orggenecards.orguniprot.org. Upon binding a suitable ligand, the AhR undergoes a conformational change, translocates into the cell nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT) researchgate.netwikipathways.orguniprot.org. This heterodimeric complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), thereby regulating the transcription of target genes, including those that encode cytochrome P450 enzymes such as CYP1A1 researchgate.netwikipedia.orgwikipedia.orgwikipathways.org.

Halogenated aromatic hydrocarbons, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are well-known for their high binding affinity to the AhR and are considered potent inducers of AhR-mediated responses wikipedia.orgnih.govpnas.org. Certain PAHs and substituted PAHs, including some halogenated chrysene derivatives, have also been identified as AhR agonists nih.govsnu.ac.krresearchgate.net. Notably, 6-chlorochrysene has been reported to exhibit a high affinity for the Ah receptor and to be a potent inducer of AHH activity nih.govwikipedia.org.

The binding affinity of a ligand to the AhR can significantly influence the magnitude and duration of the resulting AhR-mediated effects nih.gov. While the relative potency for AhR activation can vary among different PAHs and their halogenated derivatives, the position of the substituent plays an important role in determining this potency snu.ac.kr. Given that 6-chlorochrysene is recognized as an AhR agonist with high affinity nih.govwikipedia.org, it is reasonable to infer that this compound is also likely to interact with the AhR. Such an interaction could potentially lead to the induction of downstream genes involved in metabolic processes and other biological responses. Receptor binding studies are therefore essential for understanding the initial molecular event that can trigger a cascade of cellular and biological effects.

Advanced Materials Applications and Functionalization Potential of the 3 Chlorochrysene Framework

Exploration of 3-Chlorochrysene as a Molecular Building Block in Materials Science

The concept of molecular building blocks is fundamental in materials science, where smaller molecular units are assembled to construct larger, functional materials with designed properties. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including chrysene (B1668918), are recognized for their rigid planar structures and tunable electronic properties, making them attractive candidates as building blocks for organic functional materials.

While specific detailed research on this compound solely as a molecular building block in complex material architectures is not extensively documented in the provided search results, its classification as a "Material Building Block" by chemical suppliers indicates its availability and potential for use in synthetic procedures aimed at creating novel materials. The inherent chrysene core, modified with a chlorine atom, provides a scaffold that can be further functionalized through various chemical reactions at different positions, leveraging the reactivity influenced by the chlorine substituent. This functionalization potential allows for the incorporation of diverse chemical groups, enabling the tailoring of properties such as solubility, intermolecular interactions, and electronic band gaps, which are critical for designing materials for specific applications.

Research into other chrysene derivatives highlights their utility as building blocks in organic semiconductors and porous polymers, demonstrating the broader potential of the chrysene framework in constructing advanced materials. For instance, dibenzo[b,def]chrysene derivatives have been synthesized as solution-processable small molecules for organic solar cells, showcasing the potential of related structures as building blocks in organic electronic devices. The principles applied in synthesizing and functionalizing these derivatives are relevant to the potential exploration of this compound in similar contexts.

Investigation of Potential Optoelectronic Applications of Chrysene Derivatives (e.g., Nonlinear Optical Properties)

Chrysene derivatives have garnered significant attention for their promising optoelectronic properties, including linear and nonlinear optical (NLO) characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and optical devices. The extended π-conjugated system of the chrysene core provides a basis for interesting electronic transitions and charge transport capabilities.

Studies employing computational methods, such as Density Functional Theory (DFT), have investigated the optoelectronic and NLO properties of various chrysene derivatives. These studies often explore the impact of different substituents and structural modifications on properties like energy gaps, absorption spectra, and hyperpolarizability values. For example, doping dibenzo[b,def]chrysene with lithium or organic dopants has been shown to effectively reduce the energy gap, indicating improved conductivity and potential in OLEDs and display technologies. The first-order hyperpolarizability values of doped derivatives have been reported to surpass those of common reference compounds, positioning them as candidates for NLO device applications.

Tailoring the structure of chrysene-based chromophores with a push-pull configuration has been demonstrated as a strategy to achieve efficient NLO materials. This involves incorporating electron-donating and electron-withdrawing groups onto the chrysene core to enhance charge transfer and thus improve NLO responses. Furthermore, novel chrysene derivatives have been specifically designed and synthesized for deep-blue OLEDs, exhibiting high photoluminescence quantum yields and desirable emission wavelengths. The introduction of bulky side groups in these derivatives helps prevent excessive intermolecular packing, leading to amorphous films with improved device stability.

While direct experimental or computational data specifically on the optoelectronic or NLO properties of this compound were not prominently found in the search results, the extensive research on other halogenated and substituted chrysene derivatives suggests that the chlorine atom in this compound would influence its electronic structure and optical properties compared to the parent chrysene. The electron-withdrawing nature of chlorine could affect the electron density distribution across the chrysene core, potentially impacting its absorption and emission characteristics, as well as its behavior in electric fields relevant to optoelectronic and NLO applications. Further investigation specifically on this compound would be necessary to fully understand its potential in this area.

Table 8.2.1 summarizes some reported optoelectronic properties of select chrysene derivatives from the search results:

DerivativePropertyValueApplication ContextSource
Dibenzo[b,def]chrysene (undoped)Energy Gap2.879 eVPotential Semiconductor
Dibenzo[b,def]chrysene (Lithium-doped D1)Energy Gap2.820 eVPotential Semiconductor
Dibenzo[b,def]chrysene (Lithium-doped D4)Energy Gap1.701 eVPotential Semiconductor
Dibenzo[b,def]chrysene (Potassium-doped M2)Bandgap2.34 eVEnhanced Electronic Conductivity
DTMD2 (Chrysene-based)Band Gap1.492 eVNLO Materials
TPA-C-TP (Chrysene-based)Maximum PL Emission (film)444 nmDeep-Blue OLEDs
TPE-

Q & A

Q. Table 1. Comparison of Analytical Methods for this compound

MethodLOD (ng/mL)Recovery (%)Key AdvantagesLimitations
GC-MS0.585–95High specificityRequires derivatization
HPLC-UV5.075–90Low costLow sensitivity
LC-QTOF-MS0.190–98Structural elucidationExpensive instrumentation
Data adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.